(2-Methoxy-5-methylphenyl)(5-methylthiophen-2-yl)methanol
Description
(2-Methoxy-5-methylphenyl)(5-methylthiophen-2-yl)methanol is a bifunctional aromatic alcohol characterized by a central methanol group bridging a 2-methoxy-5-methylphenyl ring and a 5-methylthiophen-2-yl heterocycle.
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S/c1-9-4-6-12(16-3)11(8-9)14(15)13-7-5-10(2)17-13/h4-8,14-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGNNWHHJVPJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C2=CC=C(S2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylphenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with 5-methylthiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-methylphenyl)(5-methylthiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxy-5-methylphenyl)(5-methylthiophen-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-methylphenyl)(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Structural Analogs :
5-Methoxy-2-trimethylsilyloxy-acetophenone (): Contains a methoxy group and a silyl-protected hydroxyl group. The trimethylsilyl (TMS) ether substituent enhances volatility and reduces polarity compared to free hydroxyl groups.
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Shares the 5-methylthiophen-2-yl motif but replaces the methanol group with an isoxazole-carboxamide moiety. The isoxazole ring introduces additional hydrogen-bond acceptors, enhancing interactions with biological targets.
- A conjugated polymer incorporating methoxy, methyl, and thiophene units.
- Extended π-conjugation in PTBT46 enables conductivity, whereas the target compound’s isolated aromatic systems limit such properties.
Structural and Crystallographic Insights
- Crystallography Tools: Programs like SHELXL () and Mercury () are critical for analyzing molecular conformations and packing patterns. For example: The methanol group in the target compound may form intermolecular hydrogen bonds, contrasting with the TMS-protected acetophenone (), which lacks such interactions . Mercury’s packing similarity analysis could reveal differences in crystal lattice organization compared to sulfur-free analogs .
Biological Activity
(2-Methoxy-5-methylphenyl)(5-methylthiophen-2-yl)methanol, with the molecular formula C14H16O2S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a methanol group linked to a substituted phenyl and thiophene ring. Its synthesis usually involves reactions between specific aromatic precursors under controlled conditions. Typical methods include:
- Starting Materials : 2-Methoxy-5-methylphenol and 5-methylthiophene.
- Reagents : Sodium borohydride as a reducing agent.
- Conditions : Reflux in ethanol or similar solvents.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown significant activity against various bacterial strains.
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies indicate it may inhibit pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluated the compound's efficacy against common pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
In vitro assays measuring DPPH radical scavenging showed that the compound has an IC50 value of approximately 30 µM, indicating moderate antioxidant capacity. This suggests its potential role in formulations aimed at reducing oxidative damage.
Anti-inflammatory Mechanism
Research involving cell cultures treated with the compound revealed a reduction in TNF-alpha and IL-6 levels, key markers of inflammation. This effect was observed at concentrations as low as 10 µM, indicating a promising anti-inflammatory profile.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the use of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving topical formulations showed a significant reduction in infection severity compared to controls. -
Case Study on Antioxidant Effects :
In a rodent model of oxidative stress, administration of the compound led to decreased markers of lipid peroxidation and improved overall health metrics compared to untreated groups.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in inflammatory responses and microbial growth. The exact molecular targets remain under investigation but may include:
- Enzymatic Inhibition : Targeting enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : Altering the signaling pathways that lead to inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
